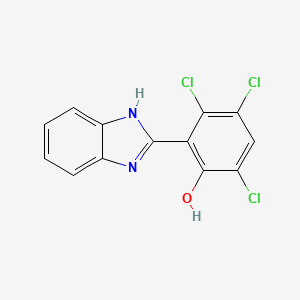
2-thiophenecarbaldehyde N-phenylthiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
2-噻吩甲醛 N-苯基硫代氨基脲的合成通常涉及 2-噻吩甲醛与 N-苯基硫代氨基脲的反应。反应通常在乙醇或甲醇等适当的溶剂中,在回流条件下进行。 然后冷却反应混合物,并通过过滤和重结晶分离产物 .
工业生产方法
虽然 2-噻吩甲醛 N-苯基硫代氨基脲的具体工业生产方法尚未得到充分的记录,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件、溶剂回收和纯化技术,以确保最终产物的高产率和纯度。
化学反应分析
反应类型
2-噻吩甲醛 N-苯基硫代氨基脲可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的亚砜或砜。
还原: 还原反应可以将该化合物转化为相应的硫醇或胺衍生物。
取代: 该化合物可以参与亲核取代反应,其中噻吩环或硫代氨基脲部分可以被修饰。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H2O2) 和高锰酸钾 (KMnO4)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 胺、醇或硫醇等亲核试剂可以在碱性或酸性条件下使用以实现取代反应。
形成的主要产物
氧化: 亚砜或砜。
还原: 硫醇或胺衍生物。
取代: 各种取代的噻吩或硫代氨基脲衍生物。
科学研究应用
化学: 它被用作配位化学中的配体,以形成具有潜在催化和电子特性的金属配合物。
生物学: 该化合物表现出抗菌和抗病毒活性,使其成为开发新的治疗剂的候选药物。
医药: 研究表明,由于其抑制参与癌细胞增殖的某些酶和途径的能力,它具有抗癌剂的潜力。
工业: 它可用于合成具有特定电子或光学性质的先进材料。
作用机制
2-噻吩甲醛 N-苯基硫代氨基脲的作用机制涉及它与各种分子靶标和途径的相互作用:
酶抑制: 该化合物可以抑制核苷酸还原酶等酶,而核苷酸还原酶对于 DNA 合成和修复至关重要。
金属螯合: 它可以螯合金属离子,破坏依赖金属的生物过程。
活性氧 (ROS) 生成: 该化合物可以诱导 ROS 的生成,导致癌细胞的氧化应激和凋亡。
相似化合物的比较
2-噻吩甲醛 N-苯基硫代氨基脲可以与其他硫代氨基脲进行比较,例如:
吡啶-2-甲醛硫代氨基脲: 以其抗癌和抗病毒特性而闻名。
水杨醛硫代氨基脲: 表现出抗菌和抗真菌活性。
糠醛硫代氨基脲: 用于配位化学和作为抗菌剂。
2-噻吩甲醛 N-苯基硫代氨基脲的独特性在于它的噻吩环,它赋予了特定的电子特性,并与其他硫代氨基脲相比增强了其生物活性。
属性
CAS 编号 |
199187-74-1 |
|---|---|
分子式 |
C12H11N3S2 |
分子量 |
261.4 g/mol |
IUPAC 名称 |
1-phenyl-3-[(E)-thiophen-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C12H11N3S2/c16-12(14-10-5-2-1-3-6-10)15-13-9-11-7-4-8-17-11/h1-9H,(H2,14,15,16)/b13-9+ |
InChI 键 |
GFHBQBMHIDHBNM-UKTHLTGXSA-N |
手性 SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CS2 |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)
![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)

![Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate](/img/structure/B12006453.png)



![4-[6-(4-Pyridinyl)hexyl]pyridine](/img/structure/B12006489.png)


![4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate](/img/structure/B12006495.png)
